Sparfloxacin

Descripción general

Descripción

La sparfloxacina es un antibiótico sintético de fluoroquinolona utilizado para tratar infecciones bacterianas. Es particularmente eficaz contra las infecciones respiratorias como la neumonía adquirida en la comunidad y las exacerbaciones bacterianas agudas de la bronquitis crónica . La sparfloxacina funciona inhibiendo la ADN girasa y la topoisomerasa IV bacterianas, enzimas esenciales para la replicación, transcripción, reparación y recombinación del ADN .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La sparfloxacina se sintetiza mediante un proceso de varios pasos que involucra la formación de su núcleo de quinolona. La síntesis suele comenzar con la preparación de ácido 6,8-difluoro-4-oxo-1,4-dihidroquinolina-3-carboxílico, que luego se hace reaccionar con varios reactivos para introducir los grupos amino y ciclopropilo .

Métodos de producción industrial

La producción industrial de sparfloxacina implica la síntesis a gran escala utilizando rutas similares a las descritas anteriormente. El proceso está optimizado para un alto rendimiento y pureza, a menudo involucra técnicas avanzadas como la cromatografía líquida de alto rendimiento (HPLC) para la purificación .

Análisis De Reacciones Químicas

Tipos de reacciones

La sparfloxacina experimenta varios tipos de reacciones químicas, que incluyen:

Reactivos y condiciones comunes

Los reactivos comunes utilizados en las reacciones de sparfloxacina incluyen agentes oxidantes fuertes para reacciones de oxidación y agentes reductores como el borohidruro de sodio para reacciones de reducción . Las reacciones de sustitución a menudo involucran reactivos nucleofílicos en condiciones básicas .

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen varios metabolitos oxidativos y reductivos, así como derivados sustituidos con actividad antibacteriana modificada .

Aplicaciones Científicas De Investigación

Clinical Applications

Sparfloxacin is indicated for the treatment of several bacterial infections, particularly those affecting the respiratory system. Its primary applications include:

- Community-Acquired Pneumonia (CAP) : this compound is effective against pathogens such as Streptococcus pneumoniae, Haemophilus influenzae, and Chlamydia pneumoniae .

- Acute Bacterial Exacerbations of Chronic Bronchitis : It targets common bacteria involved in exacerbations, including Moraxella catarrhalis and Klebsiella pneumoniae .

- Sinusitis : The antibiotic has shown efficacy in treating acute maxillary sinusitis caused by susceptible strains .

Pharmacokinetics

- Bioavailability : this compound has an oral bioavailability of approximately 92%, making it highly effective when administered orally .

- Absorption : Its absorption is not significantly affected by food; however, antacids containing magnesium or aluminum can reduce its bioavailability by up to 50% .

Safety Profile

Clinical trials have indicated that this compound is generally well-tolerated, although it may cause photosensitivity reactions more frequently than some comparator drugs (7.4% vs. 0.5%) . Other adverse effects include gastrointestinal disturbances and insomnia, which were reported more often in patients taking comparator antibiotics . The drug's impact on the QT interval has also been noted, with a significant increase observed in treated patients, underscoring the need for caution in certain populations .

Resistance Patterns

Recent studies have highlighted the importance of monitoring resistance patterns among bacterial strains. For instance, this compound retains activity against some strains resistant to other fluoroquinolones, making it a valuable option in cases of multidrug resistance .

Table 1: Efficacy Against Common Pathogens

| Pathogen | This compound MIC (µg/mL) | Resistance Observed |

|---|---|---|

| Streptococcus pneumoniae | ≤ 1 | Low resistance |

| Haemophilus influenzae | ≤ 1 | Low resistance |

| Staphylococcus aureus | Variable | Cross-resistance |

| Escherichia coli | ≤ 2 | Moderate resistance |

Case Studies and Research Findings

Several case studies have documented the clinical efficacy of this compound:

- A study comparing this compound with ciprofloxacin in a murine model of renal infection demonstrated that this compound exhibited superior antibacterial activity against both Staphylococcus aureus and Escherichia coli infections .

- In clinical settings, this compound has been used effectively to manage complicated skin and skin-structure infections, showcasing its versatility beyond respiratory infections .

Mecanismo De Acción

La sparfloxacina ejerce sus efectos antibacterianos inhibiendo las enzimas ADN girasa y topoisomerasa IV . Estas enzimas son cruciales para el desenrollamiento y superenrollamiento del ADN bacteriano, procesos necesarios para la replicación, transcripción y reparación del ADN . Al inhibir estas enzimas, la sparfloxacina evita que las células bacterianas se dividan y reparen, lo que finalmente lleva a la muerte celular .

Comparación Con Compuestos Similares

Compuestos similares

La sparfloxacina pertenece a la clase de antibióticos de fluoroquinolonas, que incluye otros compuestos como:

- Ciprofloxacina

- Ofloxacina

- Norfloxacina

- Levofloxacina

Singularidad

En comparación con otras fluoroquinolonas, la sparfloxacina tiene un espectro más amplio de actividad contra bacterias grampositivas y gramnegativas . También tiene una vida media más larga, lo que permite una dosificación menos frecuente . La sparfloxacina se asocia con una mayor incidencia de fototoxicidad en comparación con otras fluoroquinolonas .

Actividad Biológica

Sparfloxacin is a fluoroquinolone antibiotic with notable antibacterial properties, primarily used in treating various bacterial infections, including respiratory tract infections and tuberculosis. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy against different pathogens, pharmacokinetic properties, and safety profile.

This compound exerts its antibacterial effects primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, transcription, repair, and recombination. By interfering with these processes, this compound effectively disrupts bacterial cell division and leads to cell death. This mechanism distinguishes it from other antibiotic classes, particularly beta-lactams, to which some bacteria may exhibit resistance.

Antibacterial Spectrum

This compound demonstrates broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Its efficacy includes:

- Gram-positive Bacteria : Effective against strains like Staphylococcus aureus and Streptococcus pneumoniae.

- Gram-negative Bacteria : Active against Escherichia coli, Haemophilus influenzae, and others.

Table 1: Antibacterial Activity of this compound

| Pathogen | Activity Level |

|---|---|

| Staphylococcus aureus | Moderate to High |

| Streptococcus pneumoniae | High |

| Escherichia coli | Moderate to High |

| Haemophilus influenzae | High |

Clinical Efficacy

Treatment of Respiratory Infections : In clinical trials involving patients with community-acquired pneumonia and chronic obstructive pulmonary disease (COPD), this compound demonstrated clinical cure rates ranging from 80% to 84%, comparable to other standard treatments such as amoxicillin and erythromycin .

Multidrug-Resistant Tuberculosis (MDR-TB) : A study showed that this compound was effective in treating MDR-TB patients. Out of 30 patients treated, culture conversion was achieved in all cases during hospitalization, indicating its potential as a valuable option in resistant cases .

Pharmacokinetic Properties

This compound is well absorbed following oral administration with an absolute bioavailability of approximately 92%. Its pharmacokinetic profile includes:

- Half-life : Approximately 20 hours, allowing for once-daily dosing.

- Metabolism : Primarily hepatic through glucuronidation; it does not significantly interact with the cytochrome P450 enzyme system .

- Protein Binding : About 45% plasma protein binding.

Safety Profile and Adverse Effects

While generally well-tolerated, this compound is associated with some adverse effects:

- Common Side Effects : Gastrointestinal disturbances and central nervous system effects.

- QT Interval Prolongation : Some patients experience mild prolongation of the QT interval (30-40 ms), necessitating monitoring .

- Photosensitivity : Reports indicate a higher incidence compared to other fluoroquinolones (up to 7.9% in some studies) which requires caution when prescribing .

Table 2: Summary of Adverse Effects

| Adverse Effect | Incidence Rate |

|---|---|

| Gastrointestinal Issues | Common |

| CNS Effects | Common |

| QT Interval Prolongation | ~3% |

| Photosensitivity | Up to 7.9% |

Case Studies

- MDR-TB Treatment : In a cohort study involving 30 patients with complicated tuberculosis, this compound was administered alongside other antitubercular agents. All patients achieved culture conversion within the treatment period, highlighting its efficacy in challenging cases .

- Community-Acquired Pneumonia : In a randomized clinical trial with over 2000 participants, this compound showed comparable efficacy to standard antibiotic regimens for treating lower respiratory tract infections .

Propiedades

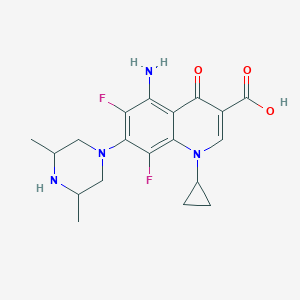

IUPAC Name |

5-amino-1-cyclopropyl-7-[(3R,5S)-3,5-dimethylpiperazin-1-yl]-6,8-difluoro-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22F2N4O3/c1-8-5-24(6-9(2)23-8)17-13(20)15(22)12-16(14(17)21)25(10-3-4-10)7-11(18(12)26)19(27)28/h7-10,23H,3-6,22H2,1-2H3,(H,27,28)/t8-,9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZZWHBIBMUVIIW-DTORHVGOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(N1)C)C2=C(C(=C3C(=C2F)N(C=C(C3=O)C(=O)O)C4CC4)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@@H](N1)C)C2=C(C(=C3C(=C2F)N(C=C(C3=O)C(=O)O)C4CC4)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22F2N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9023590 | |

| Record name | Sparfloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Sparfloxacin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015339 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Practically insoluble, 1.13e-01 g/L | |

| Record name | Sparfloxacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01208 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sparfloxacin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015339 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

The bactericidal action of sparfloxacin results from inhibition of the enzymes topoisomerase II (DNA gyrase) and topoisomerase IV, which are required for bacterial DNA replication, transcription, repair, and recombination. | |

| Record name | Sparfloxacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01208 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

110871-86-8 | |

| Record name | Sparfloxacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110871-86-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sparfloxacin [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110871868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sparfloxacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01208 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sparfloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-1-cyclopropyl-7-[(3R,5S)-3,5-dimethylpiperazin-1-yl]-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SPARFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q90AGA787L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Sparfloxacin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015339 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.